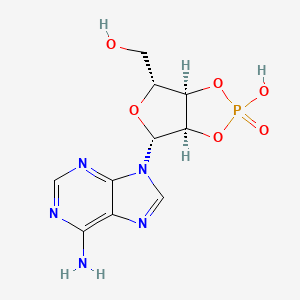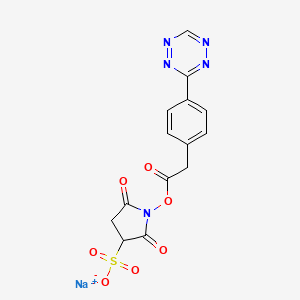
2',3'-Cyclic AMP
Overview
Description
2’,3’-Cyclic AMP is a second messenger molecule that plays a crucial role in cellular signaling. It is synthesized in response to cytosolic double-stranded DNA (dsDNA) and activates the innate immune STING (Stimulator of Interferon Genes) pathway . Unlike the more well-known cyclic AMP (cAMP), which is involved in various cellular processes, 2’,3’-cGAMP has distinct functions related to immunity and cancer progression.
Synthesis Analysis
The synthesis of 2’,3’-cGAMP involves the action of the enzyme Cyclic GMP-AMP synthase (cGAS) . When cGAS binds to cytosolic dsDNA, it catalyzes the production of 2’,3’-cGAMP. This second messenger then triggers the STING signaling pathway, leading to the expression of type I interferons and other immune responses .
Molecular Structure Analysis
The molecular structure of 2’,3’-cGAMP consists of adenosine and guanosine linked via two phosphodiester bonds. It exists in multiple isomers, including 3’3’-cGAMP, 3’2’-cGAMP, and the specific 2’3’-cGAMP . The unique arrangement of these nucleotides contributes to its specific biological functions.
Chemical Reactions Analysis
2’,3’-cGAMP participates in various chemical reactions within cells. Its interaction with the STING receptor initiates downstream signaling events, leading to the activation of transcription factors like IRF3 and subsequent interferon production .
Scientific Research Applications
Vaccine Adjuvants
cAMP has been explored as a potential vaccine adjuvant due to its ability to enhance the body’s immune response. By activating the STING pathway, cAMP can improve the efficacy of vaccines by facilitating a stronger and more targeted immune response .
Antiviral Responses
The cGAS-STING pathway, mediated by cAMP, is also vital for antiviral responses . Upon viral infection, the production of cAMP leads to the activation of STING, triggering an antiviral state within the cell and the secretion of interferons that help in controlling viral replication .
Biocatalytic Synthesis
cAMP can be synthesized biocatalytically, providing an environmentally friendly alternative to chemical synthesis. This method uses recombinant enzymes in microbial hosts, such as E. coli, to produce cAMP, which is then purified for use in various applications, including pharmaceuticals .
Signaling in Plants
In plants, cAMP serves as a signaling molecule that regulates various physiological processes. It is involved in the cAMP-dependent signal transduction mechanisms that control plant growth, development, and response to environmental stimuli .
Environmental Monitoring
cAMP can be used in environmental monitoring to detect the presence of specific pathogens or pollutants. Its role as a second messenger in prokaryotes and eukaryotes makes it a valuable indicator for various environmental stressors and biological processes .
Future Directions
Mechanism of Action
Target of Action
2’,3’-Cyclic AMP, also known as cyclic adenosine monophosphate (cAMP), is a crucial second messenger in numerous signal transduction pathways . It primarily targets protein kinases, ion channels such as the HCN channels, and a few other cyclic nucleotide-binding proteins such as Epac1 and RAPGEF2 . These targets play vital roles in various biological processes, including cell growth and differentiation, gene transcription, and protein expression .
Mode of Action
The interaction of 2’,3’-Cyclic AMP with its targets leads to significant changes within the cell. For instance, cAMP binds to protein kinase A, which then catalyzes the transfer of phosphate from ATP to a serine residue on a second enzyme, phosphorylase kinase . This process triggers a series of biochemical reactions that result in several physiological effects .
Biochemical Pathways
2’,3’-Cyclic AMP is involved in the cAMP-dependent pathway . It is synthesized from ATP by adenylate cyclase located on the inner side of the plasma membrane . The adenylate cyclase is activated by a range of signaling molecules through the activation of adenylate cyclase stimulatory G-protein-coupled receptors . The decomposition of cAMP into AMP is catalyzed by the enzyme phosphodiesterase . This pathway plays a key role in intracellular signal transduction, transferring into cells the effects of hormones like glucagon and adrenaline, which cannot pass through the plasma membrane .
Pharmacokinetics
It is known that camp is short-lived because it is rapidly hydrolyzed by camp phosphodiesterase, yielding 5´-amp . This rapid degradation could impact the bioavailability of cAMP within the cell.
Result of Action
The action of 2’,3’-Cyclic AMP leads to a variety of molecular and cellular effects. It is used for intracellular signal transduction, transferring into cells the effects of hormones like glucagon and adrenaline . It is also involved in the activation of protein kinases . In addition, cAMP binds to and regulates the function of ion channels such as the HCN channels and a few other cyclic nucleotide-binding proteins such as Epac1 and RAPGEF2 .
Action Environment
The action, efficacy, and stability of 2’,3’-Cyclic AMP can be influenced by various environmental factors. For instance, the presence of certain signaling molecules can activate adenylate cyclase, leading to the synthesis of cAMP . Additionally, the action of cAMP can be modulated by the presence of other cellular components, such as G-protein-coupled receptors
properties
IUPAC Name |
[(3aR,4R,6R,6aR)-4-(6-aminopurin-9-yl)-2-hydroxy-2-oxo-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3,2]dioxaphosphol-6-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N5O6P/c11-8-5-9(13-2-12-8)15(3-14-5)10-7-6(4(1-16)19-10)20-22(17,18)21-7/h2-4,6-7,10,16H,1H2,(H,17,18)(H2,11,12,13)/t4-,6-,7-,10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMYWVDDIPVNLME-KQYNXXCUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C4C(C(O3)CO)OP(=O)(O4)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@H]4[C@@H]([C@H](O3)CO)OP(=O)(O4)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N5O6P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
37063-35-7 (mono-hydrochloride salt) | |
| Record name | 2',3'-Cyclic AMP | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000634015 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID20979567 | |
| Record name | 4-(6-Amino-9H-purin-9-yl)-2-hydroxy-6-(hydroxymethyl)tetrahydro-2H-2lambda~5~-furo[3,4-d][1,3,2]dioxaphosphol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20979567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2',3'-Cyclic AMP | |
CAS RN |
634-01-5 | |
| Record name | 2′,3′-cAMP | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=634-01-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2',3'-Cyclic AMP | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000634015 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(6-Amino-9H-purin-9-yl)-2-hydroxy-6-(hydroxymethyl)tetrahydro-2H-2lambda~5~-furo[3,4-d][1,3,2]dioxaphosphol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20979567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Adenosine cyclic 2',3'-(hydrogen phosphate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.184 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ADENOSINE CYCLIC 2',3'-(HYDROGEN PHOSPHATE) | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RF9KK48263 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-[4-(diethylamino)phenyl]-N-[3-(2-methyl-1H-indol-1-yl)propyl]acetamide](/img/structure/B1193841.png)